Quinolin-8-ol;sulfate
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Overview
Description
Quinolin-8-ol sulfate, also known as 8-hydroxyquinoline sulfate, is an organic compound derived from the heterocycle quinoline. It is a colorless solid that acts as a chelating agent, forming complexes with metal ions. This compound is widely used in various fields due to its antiseptic, disinfectant, and pesticide properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-ol sulfate typically involves the reaction of 8-hydroxyquinoline with sulfuric acid. The process can be summarized as follows:
Bromination: 8-hydroxyquinoline is brominated using N-bromosuccinimide (NBS) in chloroform to form 7-bromoquinolin-8-ol.
Sulfonation: The brominated product is then treated with sulfuric acid to yield quinolin-8-ol sulfate.
Industrial Production Methods
Industrial production of quinolin-8-ol sulfate involves large-scale sulfonation processes, where 8-hydroxyquinoline is reacted with sulfuric acid under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-ol sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-8-one.
Reduction: Reduction reactions can convert it back to 8-hydroxyquinoline.
Substitution: It can undergo substitution reactions, particularly halogenation, where halogens replace hydrogen atoms on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Quinolin-8-one.
Reduction: 8-hydroxyquinoline.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Quinolin-8-ol sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for the quantitative determination of metal ions.
Biology: It exhibits antimicrobial properties and is used in studies related to microbial inhibition.
Medicine: It has been explored for its potential anticancer properties and as an iron-chelating agent for neuroprotection.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and as a component in liquid bandages
Mechanism of Action
Quinolin-8-ol sulfate exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This chelation process inhibits the activity of metal-dependent enzymes and disrupts metal ion homeostasis in biological systems. The compound targets various molecular pathways, including those involved in microbial growth and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, which also acts as a chelating agent.
5-Nitro-8-hydroxyquinoline: An antiprotozoal drug with similar chelating properties.
8-Mercaptoquinoline: A thiol analogue with distinct biological activities
Uniqueness
Quinolin-8-ol sulfate is unique due to its sulfate group, which enhances its solubility and reactivity compared to its parent compound, 8-hydroxyquinoline. This modification allows for broader applications, particularly in industrial and medical fields .
Properties
Molecular Formula |
C9H7NO5S-2 |
---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
quinolin-8-ol;sulfate |
InChI |
InChI=1S/C9H7NO.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H2,1,2,3,4)/p-2 |
InChI Key |
MRUMAIRJPMUAPZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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